molecular formula C22H23NO4 B2519057 (R)-(1-Fmoc-piperidin-3-yl)-acetic acid CAS No. 1217739-96-2; 912940-89-7

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid

Cat. No.: B2519057
CAS No.: 1217739-96-2; 912940-89-7
M. Wt: 365.429
InChI Key: JFQZUENRKJILBT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(1-Fmoc-piperidin-3-yl)-acetic acid is a chiral compound that features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization reactions involving appropriate precursors.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via alkylation reactions, where a suitable acetic acid derivative reacts with the piperidine ring.

    Fmoc Protection: The final step involves the protection of the nitrogen atom in the piperidine ring with the Fmoc group. This is usually achieved by reacting the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-(1-Fmoc-piperidin-3-yl)-acetic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-(1-Fmoc-piperidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The Fmoc group is commonly removed using piperidine in a solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

®-(1-Fmoc-piperidin-3-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting various diseases, particularly those affecting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-(1-Fmoc-piperidin-3-yl)-acetic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. Once deprotected, the piperidine ring can interact with biological targets, potentially modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Fmoc-piperidin-3-yl)-acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    ®-(1-Boc-piperidin-3-yl)-acetic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    ®-(1-Fmoc-piperidin-4-yl)-acetic acid: Similar structure but with the acetic acid moiety attached at a different position on the piperidine ring.

Uniqueness

®-(1-Fmoc-piperidin-3-yl)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and selectivity during synthesis. This makes it particularly valuable in the synthesis of chiral molecules and complex organic compounds.

Properties

IUPAC Name

2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-96-2
Record name 2-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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